molecular formula C18H20N2O3S2 B2851520 (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 865181-76-6

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

Cat. No. B2851520
CAS RN: 865181-76-6
M. Wt: 376.49
InChI Key: NMNOQHBYKYYGBW-HNENSFHCSA-N
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Description

This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It also contains a cyclohexanecarboxamide group and a prop-2-yn-1-yl group. The presence of the methylsulfonyl group suggests that it might have some interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole ring, the cyclohexanecarboxamide group, and the prop-2-yn-1-yl group. The exact structure would depend on the specific locations of these groups on the molecule .

Future Directions

Future research could focus on synthesizing this compound and studying its properties. It could also involve testing its biological activity, given the known activities of similar compounds .

properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-3-11-20-15-10-9-14(25(2,22)23)12-16(15)24-18(20)19-17(21)13-7-5-4-6-8-13/h1,9-10,12-13H,4-8,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNOQHBYKYYGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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